![molecular formula C19H17FN2O4 B2359412 2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953209-71-7](/img/structure/B2359412.png)
2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, also known as FMI-41, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent.
科学的研究の応用
Antipsychotic Potential and Dopamine Receptor Interaction
Research on compounds structurally related to the query has been conducted in the context of discovering novel antipsychotic agents. For instance, studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have demonstrated antipsychotic-like profiles in behavioral animal tests. Notably, these compounds showed reduced spontaneous locomotion in mice without interacting with D2 dopamine receptors, a distinct profile compared to conventional antipsychotics (Wise et al., 1987).
VEGF-A Inhibition for Antiproliferative Effects
Another study focused on the synthesis and evaluation of benzophenone-thiazole derivatives, revealing their potent VEGF-A inhibitory and antiproliferative effects. Compounds with specific substituents demonstrated promising activity, highlighting the therapeutic potential in cancer treatment (Prashanth et al., 2014).
Hypoglycemic Activity
Research has also been conducted on derivatives with similar structural features for their hypoglycemic activity. Novel compounds synthesized and evaluated in animal models have shown significant activity, underscoring the potential for diabetes treatment (Nikaljea et al., 2012).
Imaging and Diagnostic Applications
Radioligands based on structurally related compounds have been developed for imaging purposes, such as mapping the peripheral benzodiazepine receptor with PET. These developments indicate the utility of such compounds in diagnostic imaging and potentially in the study of neurological diseases (Zhang et al., 2003).
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-6-2-13(3-7-16)18-10-15(22-26-18)11-21-19(23)12-25-17-8-4-14(20)5-9-17/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWKTKACATZUJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。